N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-[4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide
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Overview
Description
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-[4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide is a complex organic compound that features a benzimidazole moiety and a thienopyrimidine structure. The benzimidazole ring is known for its significant pharmacological properties, while the thienopyrimidine ring adds to the compound’s versatility in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-[4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide typically involves multiple steps:
Formation of Benzimidazole Moiety: The benzimidazole ring is usually synthesized by condensing o-phenylenediamine with formic acid or its equivalents, such as trimethyl orthoformate or carbondisulphide in an alkaline alcoholic solution.
Formation of Thienopyrimidine Moiety: The thienopyrimidine ring can be synthesized through cyclization reactions involving appropriate thieno compounds and pyrimidine derivatives.
Coupling Reaction: The final step involves coupling the benzimidazole and thienopyrimidine moieties through an acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-[4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the benzimidazole and thienopyrimidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-[4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its antimicrobial, anticancer, and antiviral properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-[4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to bind to the active sites of enzymes, inhibiting their activity. The thienopyrimidine ring can interact with various cellular pathways, modulating biological responses .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like albendazole and mebendazole, which are known for their antiparasitic properties.
Thienopyrimidine Derivatives: Compounds such as thienopyrimidine-based kinase inhibitors used in cancer therapy.
Uniqueness
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-[4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide is unique due to its dual pharmacophore structure, combining the properties of both benzimidazole and thienopyrimidine rings. This duality enhances its potential for diverse biological activities and applications in various fields of research.
Properties
Molecular Formula |
C17H15N5O2S |
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Molecular Weight |
353.4 g/mol |
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-oxothieno[2,3-d]pyrimidin-3-yl)acetamide |
InChI |
InChI=1S/C17H15N5O2S/c23-15(9-22-10-19-16-11(17(22)24)6-8-25-16)18-7-5-14-20-12-3-1-2-4-13(12)21-14/h1-4,6,8,10H,5,7,9H2,(H,18,23)(H,20,21) |
InChI Key |
UHASCUPSBAPSNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCNC(=O)CN3C=NC4=C(C3=O)C=CS4 |
Origin of Product |
United States |
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